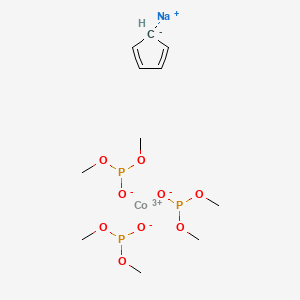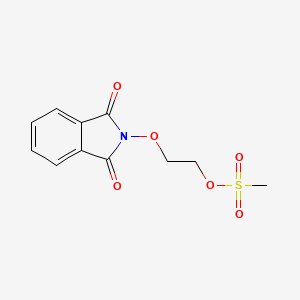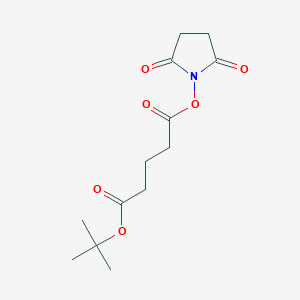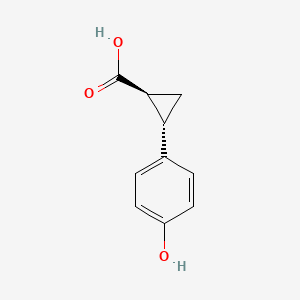
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)
Descripción general
Descripción
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is a chemical compound with the CAS number 82149-18-6 . It is used as a reagent in the preparation, characterization, and photophysical properties of heterodimetallic bisporphyrins of ytterbium and transition metals, and enhancement lifetime extension of ytterbium emission by transition-metal porphyrin sensitization .
Chemical Reactions Analysis
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is used in the preparation, characterization, and photophysical properties of heterodimetallic bisporphyrins of ytterbium and transition metals . It also enhances the lifetime extension of ytterbium emission by transition-metal porphyrin sensitization .Physical And Chemical Properties Analysis
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) appears as a yellow to orange crystal . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density could not be retrieved from the web search results.Aplicaciones Científicas De Investigación
1. Structure and Reactivity in Organometallic Chemistry
- Sodium tetraisopropylcyclopentadienide reacts with cobalt(II) chloride to yield dimers with significant yield, demonstrating the reactivity and potential for creating complex organometallic structures (Baumann et al., 1999).
2. Development of New Organometallic Complexes
- The synthesis and characterization of divalent thulium complexes with cyclopentadienyl and phospholyl ligands showcase the versatility of these compounds in forming stable and structurally diverse organometallic complexes (Jaroschik et al., 2007).
3. Thermoelectric and Magnetic Applications
- Sodium cobaltate (NaxCoO2) exhibits potential for thermoelectric applications, and its properties are influenced by the density of sodium in intercalation layers, altering the number of conduction electrons (Roger et al., 2007).
4. Luminescence and Sensitization in Metal Complexes
- Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) acts as a stabilizing anionic tripodal ligand in monoporphyrinate neodymium (III) complexes, influencing the luminescent intensity and electronic properties of these complexes (He et al., 2004).
5. Synthesis and Characterization of Cobalt Sandwich Complexes
- The synthesis and application of amine-coordinated palladacycle catalysts of cobalt sandwich complexes demonstrate the utility of these compounds in asymmetric chemical synthesis (Cassar et al., 2013).
6. Catalytic Chemistry and C-H Activation
- Cyclopentadienyl cobalt complexes have shown significant potential in catalytic chemistry, particularly in C-H activation reactions. Their synthesis with diverse auxiliary ligands has broadened their application in catalytic activities (Loginov et al., 2019).
Safety and Hazards
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person to fresh air and if breathing is difficult, give oxygen . After skin contact, immediately wash with water and soap and rinse thoroughly . After eye contact, rinse opened eye for several minutes under running water . If symptoms persist, consult a doctor .
Propiedades
IUPAC Name |
sodium;cobalt(3+);cyclopenta-1,3-diene;dimethyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C2H6O3P.Co.Na/c1-2-4-5-3-1;3*1-4-6(3)5-2;;/h1-5H;3*1-2H3;;/q4*-1;+3;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZDLTWVDOVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP([O-])OC.COP([O-])OC.COP([O-])OC.[CH-]1C=CC=C1.[Na+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23CoNaO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)

![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)






![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)